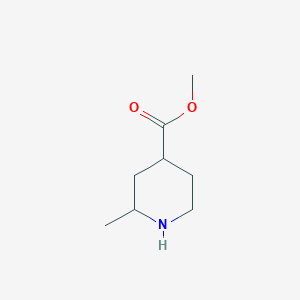

Methyl 2-methylpiperidine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRCYTXOCDKRRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Methylpiperidine 4 Carboxylate and Its Stereoisomers

Chiral Pool Synthesis Approaches Utilizing Pre-Existing Stereocenters

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. youtube.com This approach leverages the inherent chirality of these starting materials to build complex chiral molecules, thereby avoiding the need for asymmetric induction or resolution steps. youtube.comresearchgate.net

A notable example involves the synthesis of chiral piperidine (B6355638) derivatives from amino acids. For instance, (R)-(-)-2-phenylglycinol can serve as a chiral precursor. The synthesis begins with acyclic β-enaminoesters derived from this chiral amino alcohol. A key step in this methodology is an intramolecular non-classical Corey-Chaykovsky ring-closing reaction of the corresponding sulfonium (B1226848) salts, which ultimately yields highly functionalized zwitterionic bicyclic lactams. These lactams are versatile scaffolds for constructing 2-substituted-4-hydroxy piperidine and its corresponding pipecolic acid derivatives, demonstrating how a pre-existing stereocenter can direct the formation of new chiral centers in the piperidine ring. researchgate.net

Another common natural product used in chiral pool synthesis is tartaric acid, which contains multiple stereocenters that can be chemically manipulated to form the core of a target molecule. youtube.com The fundamental principle is to transform the existing chiral centers of the starting material into the desired stereochemical configuration of the final product through a series of chemical reactions. youtube.com

Asymmetric Synthesis Strategies for Enantiomerically Pure Methyl 2-Methylpiperidine-4-carboxylate

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, bypassing the need to separate racemic mixtures. These strategies are critical in pharmaceutical development where often only one enantiomer of a chiral drug is active.

Diastereoselective synthesis aims to preferentially form one diastereomer over all others. A common approach involves the reduction of a chiral intermediate. For example, the synthesis of chiral methyl 2-piperidin-2-ylpropanoates has been achieved through the diastereoselective reduction of the tetrasubstituted double bond of piperidine β-enamino esters. researchgate.net

A multi-step chemo-enzymatic method provides another powerful example. This process starts with achiral diketoester precursors and uses a highly enantioselective transamination to create optically pure enamine or imine intermediates (ee >99%). A subsequent diastereoselective reduction of these unsaturated N-heterocycles using methods like platinum(0)-catalyzed flow hydrogenation or enzymatic imine reduction yields trisubstituted piperidines with high stereoisomeric purity (dr ≥98:2). researchgate.net This approach highlights the synergy between biocatalysis and traditional chemistry to achieve high levels of stereocontrol. researchgate.net

| Method | Key Intermediate | Key Reaction | Stereochemical Outcome |

| Reduction of β-enamino esters | Piperidine β-enamino ester (1) | Diastereoselective reduction of a tetrasubstituted double bond | Methyl (2S, 2'R)-2-piperidin-2-ylpropanoate |

| Chemo-enzymatic synthesis | Optically pure enamine/imine | Diastereoselective reduction (flow hydrogenation or imine reductase) | Trisubstituted piperidines (dr ≥98:2) |

Table 1: Overview of Diastereoselective Synthesis Protocols. This table summarizes key features of diastereoselective methods for synthesizing substituted piperidines. Data sourced from researchgate.netresearchgate.net.

Enantioselective catalysis is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules with high enantiomeric excess from prochiral substrates. Several catalytic methods have been developed for the synthesis of the piperidine ring.

Rhodium-catalyzed asymmetric hydrogenation is one such method. Using chiral phosphine (B1218219) ligands, this technique can effectively reduce substituted pyridines to chiral piperidines. researchgate.net Another powerful rhodium-catalyzed method is the asymmetric carbometalation of dihydropyridines. This process can furnish 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. acs.orgnih.gov

Palladium catalysis has also been employed in the asymmetric synthesis of piperidines. For example, a Pd-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes, using a specially designed pyridine-oxazoline (Pyox) ligand, yields chiral β-acetoxylated piperidines with excellent chemo-, regio-, and enantioselectivities under mild conditions. organic-chemistry.org Furthermore, catalytic asymmetric [4+2] annulation reactions between imines and allenes, catalyzed by chiral phosphines, provide a direct route to densely functionalized piperidine derivatives. nih.gov

Biocatalysis offers an environmentally friendly and highly selective alternative. Transaminases, for instance, can catalyze the asymmetric synthesis of piperidines from achiral precursors with exceptional enantioselectivity. researchgate.net These enzymatic methods are increasingly being adopted for industrial-scale synthesis due to their high efficiency and selectivity under mild reaction conditions. rsc.org

| Catalyst System | Reaction Type | Substrate | Product |

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | Dihydropyridine (B1217469) & Boronic Acid | 3-Substituted Tetrahydropyridine (B1245486) |

| Palladium / Pyox Ligand | Asymmetric Aminoacetoxylation | Unactivated Alkene | β-Acetoxylated Piperidine |

| Chiral Phosphine | [4+2] Annulation | Imine & Allene | Substituted Piperidine |

| Transaminase (Biocatalyst) | Asymmetric Transamination | Diketoester | Chiral Enamine/Imine |

Table 2: Selected Enantioselective Catalytic Methods for Piperidine Synthesis. This table outlines various catalytic systems and their application in the asymmetric synthesis of piperidine rings. Data sourced from researchgate.netacs.orgnih.govorganic-chemistry.orgnih.gov.

When a synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), a resolution step is required to separate the individual enantiomers. slideshare.net The most common chemical resolution method involves converting the enantiomers into a mixture of diastereomers by reacting them with a pure chiral resolving agent. spcmc.ac.inslideshare.net Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. spcmc.ac.in

For a racemic mixture of a piperidine carboxylic acid, such as 4-methyl-2-piperidinecarboxylic acid, a chiral base or acid can be used as the resolving agent. A patent describes the use of chiral organic acids like mandelic acid or tartaric acid to resolve a trans-racemate. google.com The racemic acid reacts with an optically pure base (or vice-versa) to form two different diastereomeric salts. spcmc.ac.in For example, reacting (±)-acid with (+)-base yields a mixture of [(+)-acid,(+)-base] and [(-)-acid,(+)-base]. These salts can then be separated, and the pure enantiomers of the acid are recovered by treatment with a strong mineral acid. spcmc.ac.in

Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer. whiterose.ac.uk This has been applied to N-Boc-2-aryl-4-methylenepiperidines using a chiral base system. whiterose.ac.uk

| Resolution Method | Principle | Resolving Agent Example | Separation Technique |

| Chemical (Diastereomer Formation) | Conversion of enantiomers into separable diastereomers. spcmc.ac.in | D-mandelic acid, Tartaric acid. google.com | Fractional Crystallization |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst. whiterose.ac.uk | n-BuLi / Sparteine. whiterose.ac.uk | Chromatography/Extraction |

Table 3: Common Resolution Techniques for Racemic Piperidines. This table compares different methods used to separate racemic mixtures of piperidine derivatives. Data sourced from spcmc.ac.ingoogle.comwhiterose.ac.uk.

Regioselective Synthesis of this compound Derivatives

Regioselectivity refers to the control of the position at which a chemical bond is made or broken. In the context of synthesizing derivatives of this compound, regioselectivity is crucial for introducing functional groups at specific positions on the piperidine ring.

One strategy involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride to prepare regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.orgktu.edu This method provides a convenient route to new amino acid-like building blocks where the piperidine moiety is attached to a newly formed oxazole (B20620) ring. The regiochemistry of the final product is determined by the reaction conditions and the structure of the starting enamino ketoester. beilstein-journals.org

Metal-catalyzed reactions also offer excellent regiocontrol. For instance, a rhodium-catalyzed carbometalation of dihydropyridine has been shown to be highly regio- and enantioselective, providing 3-substituted tetrahydropyridines. nih.gov Similarly, palladium-catalyzed diamination of unactivated alkenes can be tuned to yield either piperidines or pyrrolidines by selecting the appropriate ligand, demonstrating high regioselectivity in ring formation. organic-chemistry.org

Novel Annulation and Cyclization Reactions for Piperidine Ring Construction

Annulation is a ring-forming process where two molecular fragments are joined by the formation of two new bonds. scripps.edu These reactions are powerful tools for constructing cyclic systems like the piperidine ring from acyclic or simpler cyclic precursors.

The [4+2] annulation, a type of cycloaddition reaction, is a well-established method for forming six-membered rings. A highly enantioselective variant involves the reaction of imines with allenes, catalyzed by chiral phosphines, to produce piperidine derivatives. nih.gov Another important strategy is the Robinson annulation, which typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. stackexchange.com

Intramolecular cyclization reactions are also fundamental to piperidine synthesis. These methods involve forming a ring from a single molecule that contains all the necessary atoms. nih.gov Examples include:

Wacker-type aerobic oxidative cyclization: A palladium-catalyzed method that uses oxygen as the oxidant to cyclize alkenes containing a nitrogen nucleophile, forming various nitrogen heterocycles including piperidines. organic-chemistry.org

Intramolecular Hydroalkenylation: A nickel-catalyzed reaction of N-tethered 1,6-dienes provides six-membered N-heterocycles with high regioselectivity and excellent stereoselectivity. organic-chemistry.org

Intramolecular Double Michael Addition: This reaction can be used to construct complex polycyclic systems that include a piperidine ring by carefully designing a precursor with multiple Michael acceptors and donors. acs.org

These novel methods provide efficient and often stereocontrolled pathways to the piperidine core structure, enabling the synthesis of complex and functionally diverse molecules. organic-chemistry.orgnih.gov

Functionalization of the Piperidine Core and Ester Moiety

The strategic modification of the piperidine ring and its substituents is crucial for creating analogues with diverse properties. Research into the functionalization of piperidine derivatives has yielded several powerful methods for site-selective modification.

The piperidine core offers multiple sites for functionalization, including the nitrogen atom and the carbon atoms of the ring. C-H functionalization has emerged as a powerful tool for directly introducing substituents onto the piperidine skeleton. The site of this functionalization can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can selectively functionalize the C2 or C4 positions. nih.govnih.gov Studies have shown that using an N-Boc-piperidine with a catalyst like Rh₂(R-TCPTAD)₄ can favor functionalization at the C2 position, while other catalyst systems can target the C4 position. nih.gov This site-selectivity is governed by a combination of electronic and steric factors. nih.gov

The nitrogen atom of the piperidine ring is a common site for modification. N-acylation can be readily achieved. For example, methyl piperidine-4-carboxylate can be treated with Boc-protected amino acids using a coupling reagent to form N-acylated products. researchgate.net Another approach involves the N-acylation of a precursor with propionyl chloride, followed by catalytic N-debenzylation to yield the final product. researchgate.net

The ester moiety can also be modified or introduced at a late stage. A common synthetic step involves the esterification of the corresponding carboxylic acid. This can be accomplished by treating the piperidine-4-carboxylic acid with thionyl chloride and then methanol (B129727) to form the methyl ester. researchgate.net Additionally, the ester can be generated by trapping an organolithium intermediate with methyl chloroformate. acs.org

The following table summarizes various functionalization strategies applicable to the this compound scaffold.

| Reaction Type | Target Site | Reagents & Catalysts | Key Findings | Reference |

| C-H Functionalization | C2 or C4 Position | Rhodium catalysts (e.g., Rh₂(R-TCPTAD)₄, Rh₂(R-TPPTTL)₄), Diazoacetates | Site-selectivity is controlled by the N-protecting group and the chiral dirhodium catalyst. | nih.govnih.gov |

| N-Acylation | Piperidine Nitrogen | Boc-protected amino acids, CDI; Propionyl chloride | Provides a straightforward method to introduce amide functionalities. | researchgate.netresearchgate.net |

| Esterification | Carboxyl Group | Thionyl chloride, Methanol | A classic and effective method for converting the carboxylic acid to its methyl ester. | researchgate.net |

| Alkene Functionalization | C4 Position | (Applies to methylene (B1212753) precursors) | Allows for the introduction of various functional groups at the 4-position of the piperidine ring. | acs.org |

Recent Advances in Eco-Friendly and Sustainable Synthesis of this compound

The chemical industry is increasingly focused on developing green and sustainable synthetic methods to reduce environmental impact. nih.gov This has led to significant innovation in the synthesis of heterocyclic compounds like piperidines. ajchem-a.comajchem-a.com

A primary strategy in green chemistry is the use of one-pot, multi-component reactions, which improve efficiency by reducing the number of steps and purification processes. growingscience.com Various environmentally friendly catalysts have been employed for the synthesis of highly substituted piperidines. These include non-toxic and recyclable catalysts such as sodium lauryl sulfate (B86663) (SLS), citric acid, and zirconia (ZrOCl₂·8H₂O). growingscience.com Such approaches often utilize more benign solvents, with some reactions even being performed in water. nih.gov

Biocatalysis and chemo-enzymatic methods represent a frontier in sustainable synthesis. nih.gov These methods leverage the high selectivity of enzymes to produce chiral piperidines with precise stereochemistry. For example, a chemo-enzymatic cascade involving an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov This approach is a powerful alternative to traditional metal catalysis.

The hydrogenation of pyridine (B92270) precursors is a fundamental method for creating the piperidine ring. nih.gov Greener variations of this process are being developed. A patented method describes the synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid starting from 4-methyl-2-pyridine carboxylic acid. The process involves a hydro-reduction step using a palladium on carbon (Pd/C) catalyst, followed by esterification. google.com Another method prepares methyl 4-methylpiperidine-2-carboxylate hydrochloride through the reduction of an N-oxide precursor using anhydrous formic acid and a palladium catalyst. google.com

The table below outlines several eco-friendly approaches relevant to the synthesis of this compound.

| Methodology | Catalyst/Reagent | Solvent/Conditions | Key Advantages | Reference |

| Multi-component Reaction | Sodium Lauryl Sulfate (SLS) | Not specified | Environmentally friendly, non-toxic, recyclable catalyst. | growingscience.com |

| Multi-component Reaction | Citric Acid | Not specified | Green, readily available catalyst. | growingscience.com |

| Chemo-enzymatic Cascade | Amine Oxidase/Ene Imine Reductase | Not specified | High stereoselectivity, sustainable biocatalytic approach. | nih.gov |

| Water-Mediated Cyclization | (No catalyst specified) | Water | Utilizes an environmentally benign solvent, promoting green synthesis. | nih.gov |

| Hydrogenation/Reduction | Palladium on Carbon (Pd/C) | Methanol | A common industrial method for piperidine ring formation from pyridine precursors. | google.com |

| Reduction of N-oxide | Palladium on Carbon, Anhydrous Formic Acid | Methanol | Avoids high-pressure hydrogenation. | google.com |

Spectroscopic and Crystallographic Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, it is possible to map out the carbon framework, determine the connectivity of protons, and infer stereochemical relationships within the molecule.

High-Resolution 1D NMR (¹H, ¹³C) Analysis

The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the methyl group at the C2 position, and the methyl group of the ester functionality. The chemical shifts of the piperidine ring protons are typically found in the range of 1.5 to 3.5 ppm. The proton at C2, being adjacent to the nitrogen atom and a methyl group, would likely appear as a multiplet. The protons at C4, deshielded by the carboxylate group, would also exhibit a characteristic chemical shift. The methyl protons of the ester group are expected to appear as a sharp singlet around 3.7 ppm, while the C2-methyl protons would be a doublet in the upfield region.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is the most deshielded, typically appearing around 175 ppm. The carbons of the piperidine ring (C2, C3, C4, C5, and C6) would resonate in the range of 20-60 ppm. The chemical shifts of the C2 and C6 carbons are influenced by the nitrogen atom, while the C4 carbon is affected by the ester group. The methyl carbons from the ester and the C2-substituent would appear at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2-methylpiperidine-4-carboxylate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | Multiplet | ~50-55 |

| C3-H | Multiplet | ~25-30 |

| C4-H | Multiplet | ~40-45 |

| C5-H | Multiplet | ~25-30 |

| C6-H | Multiplet | ~45-50 |

| C2-CH₃ | Doublet | ~15-20 |

| O-CH₃ | Singlet | ~50-55 |

| C=O | - | ~170-175 |

Note: These are estimated values based on related structures and general NMR principles.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically over two to three bonds. youtube.comresearchgate.net In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the piperidine ring (e.g., H2-H3, H3-H4, H4-H5, H5-H6). This allows for the tracing of the proton network within the ring. The coupling between the C2-proton and the protons of the C2-methyl group would also be evident.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. youtube.comsdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the O-CH₃ group would show a correlation to the corresponding methyl carbon signal in the ¹³C spectrum.

Isotope Effects on Proton Chemical Shifts in Deuterated Analogues

The substitution of a proton with a deuterium (B1214612) atom can induce small but measurable changes in the chemical shifts of nearby protons, an effect known as an isotope shift. These shifts arise from subtle changes in vibrational energy levels and bond lengths upon isotopic substitution. In deuterated analogues of this compound, these isotope effects can provide valuable information about molecular conformation and hydrogen bonding.

For instance, deuteration at the N-H position would likely cause a small upfield shift in the chemical shifts of the adjacent C2 and C6 protons. The magnitude of this two-bond isotope effect (²ΔH(D)) can be correlated with the strength of any intramolecular hydrogen bonding involving the N-H group. Similarly, stereospecific deuteration of one of the methylene (B1212753) protons on the piperidine ring can lead to observable chemical shift differences between the remaining proton and its deuterated counterpart, providing insights into the preferred chair conformation and the orientation of substituents.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its characteristic vibrational modes. These techniques are complementary and offer valuable information about functional groups and molecular conformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key expected vibrational frequencies include:

N-H Stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

C-H Stretches: Multiple bands in the 2800-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the piperidine ring and the methyl groups.

C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹, indicative of the carbonyl group of the ester.

C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region, corresponding to the C-O single bond stretching of the ester group.

C-N Stretch: A moderate absorption in the 1000-1200 cm⁻¹ range.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300-3500 | Moderate to Weak |

| C-H (Aliphatic) | Stretch | 2800-3000 | Strong |

| C=O (Ester) | Stretch | ~1735 | Strong, Sharp |

| C-O (Ester) | Stretch | 1100-1300 | Strong |

| C-N | Stretch | 1000-1200 | Moderate |

Raman Spectroscopy for Conformational Analysis and Carbamate (B1207046) Formation

Furthermore, Raman spectroscopy has been employed to study the formation of carbamates from the reaction of secondary amines, like 2-methylpiperidine (B94953), with carbon dioxide. This reaction is relevant in the context of carbon capture technologies. The formation of the carbamate species gives rise to new, characteristic Raman bands that can be used to monitor the reaction progress and to characterize the structure of the resulting carbamate. The symmetric and asymmetric stretching modes of the COO⁻ group of the carbamate would be expected to appear in the Raman spectrum, providing direct evidence of its formation.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, the molecular formula is C₈H₁₅NO₂.

The calculated molecular weight and expected mass spectrometry data are summarized below.

| Property | Value |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Exact Mass | 157.1103 u |

| Nominal Mass | 157 u |

Electron Ionization (EI) mass spectrometry of this compound would be expected to produce a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 157. The subsequent fragmentation is influenced by the functional groups present: the piperidine ring, the 2-methyl group, and the 4-methoxycarbonyl group.

The fragmentation process in mass spectrometry involves the cleavage of the molecular ion into smaller, charged fragments and neutral radicals. The stability of the resulting carbocations often dictates the most prominent peaks in the spectrum. fiveable.melibretexts.org For this compound, key fragmentation pathways are predicted to include:

Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical, resulting in a prominent acylium ion peak at m/z 126 ([M - 31]⁺).

Loss of the methoxycarbonyl group (-COOCH₃): The entire ester group can be lost, yielding a fragment at m/z 98 ([M - 59]⁺).

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org This can result in the loss of the methyl group at the C2 position, leading to a fragment at m/z 142 ([M - 15]⁺), or cleavage of the ring itself.

Ring Fragmentation: The piperidine ring can undergo various cleavage patterns. A common fragmentation for 2-methylpiperidine itself involves the loss of a methyl radical to form a stable cyclic iminium ion. nist.gov A similar process could lead to a base peak at m/z 84, corresponding to the [M - COOCH₃ - H]⁺ fragment.

A table of predicted prominent fragments is provided below.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 157 | [C₈H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 142 | [C₇H₁₂NO₂]⁺ | Loss of methyl radical from C2 ([M - CH₃]⁺) |

| 126 | [C₇H₁₂NO]⁺ | Loss of methoxy radical ([M - OCH₃]⁺) |

| 98 | [C₆H₁₂N]⁺ | Loss of methoxycarbonyl group ([M - COOCH₃]⁺) |

X-ray Diffraction Studies for Solid-State Molecular Architecture

A single-crystal X-ray diffraction study would determine the fundamental properties of the crystalline solid. This includes the unit cell dimensions (the lengths of the sides a, b, c and the angles α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements within the crystal.

Crucially, this analysis would definitively establish the stereochemistry of the molecule. This compound has two chiral centers at the C2 and C4 positions. The X-ray data would resolve the relative configuration of the substituents—that is, whether the 2-methyl group and the 4-carboxylate group are on the same side (cis) or opposite sides (trans) of the piperidine ring. Furthermore, for a resolved chiral sample, the analysis would determine the absolute configuration (R or S) at each stereocenter, such as (2S,4R) or (2S,4S). chemscene.comcenmed.com

The packing of molecules within a crystal is governed by a network of intermolecular forces. fiveable.melibretexts.org In the case of this compound, the primary interactions expected to direct the crystal packing are hydrogen bonds and van der Waals forces.

Hydrogen Bonding: The secondary amine (N-H) group of the piperidine ring is a hydrogen bond donor. The carbonyl oxygen of the ester group (C=O) is an effective hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure would feature intermolecular N-H···O=C hydrogen bonds, linking adjacent molecules into chains, sheets, or more complex three-dimensional networks. nih.govmdpi.com

The analysis of these interactions provides insight into the physical properties of the solid, such as melting point and solubility.

X-ray diffraction provides a precise snapshot of the molecule's conformation in the solid state. For a substituted piperidine, the six-membered ring is expected to adopt a low-energy chair conformation to minimize angular and torsional strain. ias.ac.inacs.org

In this chair conformation, the substituents can occupy either axial or equatorial positions. To minimize sterically unfavorable 1,3-diaxial interactions, bulky groups preferentially occupy the more spacious equatorial positions. nih.govacs.org Therefore, the thermodynamically most stable conformation for both cis and trans isomers of this compound would have the 2-methyl and 4-methoxycarbonyl groups in equatorial or pseudo-equatorial orientations. The X-ray structure would confirm this preference and provide precise torsional angles throughout the molecule's carbon skeleton. In some cases, crystal packing forces can lead to the presence of multiple conformers within the crystal lattice or stabilize a conformation that is not the lowest in energy in solution. nih.gov

Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Methylpiperidine 4 Carboxylate

C-H Activation Strategies at the Piperidine (B6355638) Ring System

Direct functionalization of otherwise inert C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach compared to traditional pre-functionalization strategies. yale.edu For piperidine systems, including derivatives of methyl 2-methylpiperidine-4-carboxylate, C-H activation is typically achieved using transition metal catalysts, such as palladium or rhodium. yale.eduacs.org

The mechanism often relies on the use of a directing group, commonly attached to the piperidine nitrogen. For instance, an N-acyl or N-aryl group can position the metal catalyst in proximity to specific C-H bonds, enabling selective activation. Methyl piperidine-4-carboxylate can be readily N-acylated to participate in such reactions, with arylation often occurring at the C2 position. fishersci.comcymitquimica.comthermofisher.comcymitquimica.com

A prevalent mechanism for these transformations is the Concerted Metalation-Deprotonation (CMD) pathway. scielo.br In this process, a carboxylate ligand, often from the palladium acetate precatalyst, assists in the cleavage of the C-H bond. le.ac.ukmdpi.com The CMD mechanism involves a six-membered cyclometalated transition state where the metal coordinates to the directing group and the carboxylate base abstracts a proton from the targeted C-H bond simultaneously. scielo.brle.ac.uk This approach avoids the high energy barriers associated with oxidative addition of a C(sp³)–H bond. Computational and experimental studies have provided significant insight into these pathways, highlighting the dual role of the metal and the ligand in facilitating the C-H cleavage. le.ac.ukdoaj.org

Photoredox catalysis has also been employed for the C-H arylation of highly substituted piperidines. chemrxiv.org This mechanism involves the generation of radical intermediates through single-electron transfer processes, offering a complementary approach to traditional transition-metal-catalyzed methods. chemrxiv.org The regioselectivity in these reactions can be influenced by the electronic and steric properties of the piperidine ring and the directing group.

| Catalyst System | Directing Group | Typical Site of Activation | Proposed Mechanism |

| Pd(OAc)₂ | N-Amide (e.g., Picolinamide) | C2 (α-position) | Concerted Metalation-Deprotonation (CMD) mdpi.com |

| [RhCp*Cl₂]₂ | N-Pyrimidyl | C5 (β-position) | σ-Bond Metathesis |

| Ir(ppy)₃ (Photocatalyst) | N-Aryl | C2 (α-position) | Radical Abstraction/Single-Electron Transfer (SET) chemrxiv.org |

Nucleophilic Substitution Reactions on Derivatized Piperidine-4-carboxylates

The carboxylate group at the C4 position of this compound provides a handle for further derivatization. By transforming the ester into a different functional group or by introducing a leaving group at the 4-position (e.g., a tosylate or halide), the stage is set for nucleophilic substitution reactions. These reactions are fundamental for introducing a wide array of substituents at this position.

The mechanism of substitution is heavily dependent on the nature of the substrate, the nucleophile, the leaving group, and the reaction conditions. A direct S(_N)2-type mechanism would involve the backside attack of the nucleophile, leading to an inversion of stereochemistry at the C4 center. However, the conformational rigidity of the piperidine ring, which typically adopts a chair conformation, can influence the feasibility of this pathway.

Alternatively, an S(_N)1-type mechanism may proceed through a carbocation intermediate. The stability of this intermediate would be influenced by the substituents on the piperidine ring. Intramolecular participation from the ring nitrogen is also a possibility, potentially leading to the formation of bicyclic aziridinium (B1262131) ion intermediates, which are then opened by the nucleophile. Such a pathway can lead to retention or inversion of stereochemistry, depending on the site of nucleophilic attack. The presence of the methyl group at the C2 position introduces a chiral center, meaning these reactions can lead to the formation of diastereomeric products, and the stereochemical outcome is a key consideration.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Stille) for Diversification

Transition metal-catalyzed cross-coupling reactions are indispensable for forming C-C bonds and are widely used to diversify heterocyclic scaffolds. researchgate.net To make this compound amenable to these reactions, it must first be converted into a suitable coupling partner, typically by introducing a halide or triflate group onto the piperidine ring or at the nitrogen atom.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov The catalytic cycle generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the derivatized piperidine, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. researchgate.net

Stille Coupling: The Stille reaction couples an organic halide or triflate with an organostannane reagent, also catalyzed by palladium. uwindsor.caorganic-chemistry.org Its mechanism is very similar to the Suzuki coupling. researchgate.net

Oxidative Addition: A Pd(0) species undergoes oxidative addition with the piperidine halide/triflate.

Transmetalation: The organic group from the organostannane is transferred to the Pd(II) complex. This step is often the rate-determining step. uwindsor.ca

Reductive Elimination: The desired product is formed by reductive elimination, which regenerates the Pd(0) catalyst. uwindsor.ca

These reactions are highly tolerant of various functional groups, making them exceptionally useful for the late-stage functionalization of complex molecules built upon the this compound framework. uwindsor.ca

| Coupling Reaction | Organometallic Reagent | Key Mechanistic Steps | Catalyst System |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Oxidative Addition, Transmetalation, Reductive Elimination researchgate.net | Pd(OAc)₂ / XPhos nih.gov |

| Stille | Organostannane (e.g., R-SnBu₃) | Oxidative Addition, Transmetalation, Reductive Elimination researchgate.netuwindsor.ca | Pd(PPh₃)₄ |

Reductive Amination Pathways for N-Substituted Derivatives

Reductive amination is one of the most common and efficient methods for the N-alkylation of amines, including the secondary amine of this compound. researchgate.netmasterorganicchemistry.comorganic-chemistry.org This two-step, often one-pot, process involves the reaction of the piperidine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced to the corresponding N-substituted amine. masterorganicchemistry.comwikipedia.org

The mechanism proceeds as follows:

Iminium Ion Formation: The nucleophilic nitrogen of the piperidine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a resonance-stabilized iminium ion. This step is typically reversible and is often favored under mildly acidic conditions which facilitate water elimination. masterorganicchemistry.com

Reduction: The resulting iminium ion is a more reactive electrophile for reduction than the starting carbonyl compound. A mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then used to deliver a hydride to the electrophilic carbon of the iminium ion, yielding the N-alkylated piperidine. masterorganicchemistry.comorganic-chemistry.org These specific reducing agents are favored because they are selective for the iminium ion over the aldehyde or ketone, allowing the reaction to be performed in a single pot. masterorganicchemistry.com

This pathway provides a versatile and high-yielding route to a vast array of N-substituted derivatives of this compound, which is crucial for modulating the pharmacological properties of piperidine-based compounds. researchgate.netorganic-chemistry.org

Mannich-Type Reactions and Related Multicomponent Approaches

The Mannich reaction is a three-component condensation that forms a C-C bond by reacting an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. mdpi.com When this compound acts as the amine component, it can react with an aldehyde and a carbon-based nucleophile (the active hydrogen compound) to generate more complex structures.

The mechanism typically begins with the formation of an iminium ion from the piperidine and the aldehyde. mdpi.com

The piperidine nitrogen attacks the carbonyl carbon of the aldehyde.

Proton transfer and subsequent dehydration yield a highly electrophilic Eschenmoser-like salt or iminium ion.

The enol or enolate form of the active hydrogen compound then attacks the iminium ion, forming a new C-C bond and yielding the final "Mannich base" product. researchgate.net

Related to this are multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a product that contains portions of all starting materials. taylorfrancis.combohrium.com These reactions are highly efficient and allow for the rapid construction of molecular complexity. bohrium.com Various MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds, often involving the condensation of an amine, an aldehyde, and a β-ketoester or similar component. taylorfrancis.combohrium.comresearchgate.net These reactions proceed through a cascade of interconnected steps, often involving imine formation, Michael addition, and subsequent cyclization/condensation, providing a powerful strategy for building upon the piperidine core.

Intramolecular Cyclizations and Rearrangements

Derivatives of this compound can be designed to undergo intramolecular cyclizations, leading to the formation of fused or bridged bicyclic systems, which are common motifs in alkaloids and other natural products. The mechanism of these cyclizations depends on the nature of the reacting functional groups.

For example, a derivative with a nucleophilic group on an N-substituent and an electrophilic center on the piperidine ring (or vice versa) can undergo intramolecular nucleophilic substitution. Similarly, radical cyclizations can be initiated on appropriately substituted precursors. An N-alkenyl or N-alkynyl derivative could undergo an intramolecular hydroamination/cyclization cascade, often mediated by an acid or metal catalyst, to form a new ring. nih.gov This typically involves the formation of an iminium ion, which is then attacked by the tethered alkene or alkyne. nih.gov

Rearrangement reactions, while less common, can occur under specific conditions, such as thermal or photochemical activation, or acid/base catalysis. These reactions would involve the cleavage and formation of bonds within the piperidine skeleton, potentially leading to ring expansion, ring contraction, or migration of substituents. The specific mechanistic pathway would be highly dependent on the structure of the starting material and the reaction conditions.

Stereochemical Control in Reaction Mechanisms

For a chiral molecule like this compound, which has a stereocenter at the C2 position, controlling the stereochemical outcome of subsequent reactions is paramount. The existing stereocenter can exert significant influence on the stereochemistry of newly formed chiral centers, a phenomenon known as substrate control.

In reactions like C-H activation or nucleophilic substitution, the incoming reagent may approach the piperidine ring preferentially from the less sterically hindered face, leading to the formation of one diastereomer over another. For example, in the lithiation of N-Boc-2-arylpiperidines, the stereochemistry of the deprotonation can be controlled using a chiral ligand like (-)-sparteine, leading to a kinetic resolution. acs.org

Furthermore, asymmetric catalysis can be employed to control stereochemistry, overriding the influence of the substrate. Chiral catalysts can create a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer or diastereomer. nih.govacs.orgbroadinstitute.orgnih.gov This is particularly relevant in transition metal-catalyzed reactions, multicomponent reactions, and reductions. broadinstitute.orgnih.gov For example, asymmetric hydrogenation of an enamine precursor to the piperidine ring can establish the initial stereocenters with high fidelity. Understanding the interaction between the substrate, catalyst, and reagents at the transition state level is key to predicting and controlling the stereochemical outcome of these complex transformations.

Derivatization and Analog Development for Academic Research Applications

Synthesis of N-Substituted Methyl 2-Methylpiperidine-4-carboxylate Analogues

The secondary amine of the piperidine (B6355638) ring is a primary site for derivatization, allowing for the introduction of a diverse range of substituents to modulate the compound's properties. Standard synthetic methodologies are employed to achieve N-substitution.

Reductive Amination: A highly effective method for creating N-alkyl and N-benzyl derivatives is reductive amination. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This one-pot reaction involves the condensation of the parent piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is subsequently reduced in situ to the corresponding tertiary amine. libretexts.orgyoutube.com A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for imines over carbonyls. masterorganicchemistry.comlibretexts.org This method is broadly applicable and tolerates a wide range of functional groups on the aldehyde or ketone coupling partner. organic-chemistry.org

N-Alkylation and N-Arylation: Direct N-alkylation can be achieved using alkyl halides, though this method can sometimes lead to overalkylation. nih.gov More controlled methods, such as coupling with carboxylic acids and subsequent reduction, are also employed. For the synthesis of N-aryl analogues, transition-metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, provide a powerful tool for forming the C-N bond between the piperidine nitrogen and an aryl halide.

Table 1: Methods for N-Substitution

| Reaction Type | Reagents & Conditions | Product Type | Key Features |

| Reductive Amination | Aldehyde or Ketone, NaBH(OAc)₃ or NaBH₃CN, Acidic Catalyst (e.g., AcOH) | N-Alkyl, N-Benzyl | High selectivity; mild conditions; wide substrate scope. masterorganicchemistry.comorganic-chemistry.org |

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, Et₃N) | N-Alkyl | Direct method; risk of quaternization. nih.gov |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Palladium Catalyst, Ligand, Base | N-Aryl | Forms C(sp²)-N bonds; versatile for aromatic substitution. |

Modifications of the Ester Group and Carboxylate Functionality

The methyl ester at the C-4 position is another key handle for synthetic modification, allowing for the transformation of the carboxylate into other important functional groups such as carboxylic acids, amides, and alcohols.

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions, typically using a reagent like lithium hydroxide (B78521) (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF). The resulting carboxylic acid is a crucial intermediate for further derivatization, particularly for amide bond formation.

Amide Coupling: The carboxylic acid derived from hydrolysis can be coupled with a wide variety of primary and secondary amines to form amides. This transformation is central to medicinal chemistry and is typically mediated by coupling reagents that activate the carboxylic acid. luxembourg-bio.comhepatochem.comgrowingscience.com Common reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to improve efficiency and suppress side reactions. growingscience.comnih.gov Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are also highly effective, particularly for coupling challenging or electron-deficient amines. growingscience.comnih.gov

Reduction to Alcohols: The ester functionality can be reduced to a primary alcohol, yielding (2-methylpiperidin-4-yl)methanol (B1472352) derivatives. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. libretexts.orglibretexts.orgyoutube.com Weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.orgcommonorganicchemistry.com This reduction provides access to a different class of analogues where the carboxylate is replaced by a hydroxymethyl group, which can be further functionalized.

Table 2: Transformations of the Carboxylate Group

| Transformation | Reagents & Conditions | Product |

| Ester Hydrolysis | LiOH, H₂O/THF | Carboxylic Acid |

| Amide Coupling | R¹R²NH, Coupling Agent (e.g., EDC, HATU), Base (e.g., DIPEA) | Amide |

| Ester Reduction | 1. LiAlH₄, THF; 2. H₂O workup | Primary Alcohol |

Introduction of Heteroaromatic and Other Functional Groups at the Piperidine Ring

Functionalization of the carbon backbone of the piperidine ring itself represents a more advanced strategy for analog development. Directing reactions to specific C-H bonds allows for the introduction of substituents, including heteroaromatic groups, at positions other than the nitrogen or the carboxylate.

Transition-metal-catalyzed C(sp³)–H activation is a powerful strategy for this purpose. fishersci.com For instance, the C-2 position of N-protected piperidines can be arylated through directed, palladium-catalyzed reactions. fishersci.com The site-selectivity (e.g., C-2, C-3, or C-4) can often be controlled by the choice of catalyst and the directing or protecting group on the piperidine nitrogen. nih.govresearchgate.net An N-acyl or N-Boc protecting group can direct a metal catalyst to a specific C-H bond, facilitating its cleavage and subsequent coupling with a reaction partner, such as a heteroaryl halide. nih.govresearchgate.net An indirect approach to C-3 functionalization involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate, followed by a reductive ring-opening of the cyclopropane. nih.gov

Development of Chiral Building Blocks and Intermediates for Complex Molecule Synthesis

This compound, possessing two stereocenters at the C-2 and C-4 positions, is an inherently chiral molecule. The specific stereoisomer (e.g., (2R, 4S) or (2S, 4S)) can be used as a chiral building block to impart stereochemical control in the synthesis of more complex molecules. researchgate.netrsc.org

The synthesis of enantiopure piperidines is a critical endeavor, as the stereochemistry of substituents on the piperidine ring is often crucial for biological activity. capes.gov.br Methods to obtain enantiomerically pure starting materials include chiral resolution of racemates or asymmetric synthesis. google.comgoogle.com For example, a racemic mixture of trans-4-methyl-2-piperidinecarboxylic acid can be resolved using a chiral organic acid like D-mandelic acid. google.com

Once obtained, these chiral piperidine derivatives serve as scaffolds. rsc.org Their existing stereocenters can direct the diastereoselective introduction of new substituents or guide the formation of new rings, enabling the construction of complex natural products and pharmaceutical agents with high stereopurity. acs.orgnih.gov For instance, the synthesis of (2S,4S)-2-methylpiperidin-4-ol has been achieved through a diastereoselective strategy, demonstrating the utility of these systems in creating highly functionalized, stereodefined piperidines. researchgate.netrsc.org

Synthesis of Piperidine-Fused Polycyclic Systems

The piperidine ring of this compound and its derivatives can serve as a foundation for constructing fused polycyclic systems. nih.gov This is typically achieved through intramolecular cyclization reactions, where functional groups strategically placed on the ring or its N-substituent react to form a new ring.

A common strategy involves an intramolecular Mizoroki-Heck reaction, where a palladium catalyst facilitates the cyclization of a tethered aryl halide onto a double bond within the piperidine system, creating spirocyclic or fused ring structures. diva-portal.org Similarly, intramolecular hydroamination or cyclization cascades can be used to form bicyclic frameworks from appropriately designed acyclic precursors. nih.gov These reactions are powerful tools for rapidly increasing molecular complexity and accessing unique, rigid scaffolds that are of interest in drug discovery and materials science. researchgate.net

In Vitro and Non Clinical Biological Activity Research of Methyl 2 Methylpiperidine 4 Carboxylate Analogues

Enzyme Inhibition Studies in Research Models

Analogues of methyl 2-methylpiperidine-4-carboxylate have been the subject of various enzyme inhibition studies to determine their potential as therapeutic agents.

Kinase Inhibition Profiles

Research into piperidine (B6355638) analogues has identified their potential as kinase inhibitors. In an effort to develop inhibitors for Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) for applications in regenerative medicine, a piperidine-containing compound was modified. The introduction of methyl groups onto the piperidine ring in one analogue (analog 17, a single diastereomer) resulted in a notable increase in inhibitory activity against the target kinases. acs.org

Another study focused on the design of hybrids based on pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine and 1-(methylpiperidin-4-yl)aniline as potential anticancer agents through the inhibition of Mer-tyrosine kinase (MERTK). nih.gov The synthesized compounds were evaluated for their MERTK inhibitory activity. One of the compounds, IK5, demonstrated approximately 42% inhibition of MERTK at a 10 μM test concentration, showing comparable activity to the control, staurosporine. nih.gov

Table 1: Kinase Inhibition by Piperidine Analogues

| Compound | Target Kinase | Activity | Source |

|---|---|---|---|

| Analog 17 | LATS1/2 | Significant gain of activity | acs.org |

| IK5 | MERTK | ~42% inhibition at 10 μM | nih.gov |

Protease Inhibition Assays

The piperidine scaffold has been identified as a key component in the development of inhibitors for viral proteases, particularly those of coronaviruses. A study on N-aryl-piperidine-4-carboxamides demonstrated their ability to inhibit the proteolytic activity of MALT1. gavinpublishers.com Further investigations revealed that analogues of piperidine-4-carboxamides, specifically NCGC2955 and its analog 153, inhibit coronaviruses like SARS-CoV-2 at low micromolar concentrations. gavinpublishers.com

In studies focused on noncovalent inhibitors for the papain-like protease (PLpro) of SARS-CoV and related coronaviruses, compounds with a piperidine scaffold were categorized as series II inhibitors. escholarship.org These compounds share a common binding site for their western hydrophobic moieties but differ from series I inhibitors in their central core, which is a piperidine ring. escholarship.org Research on N-aryl-piperidine-4-carboxamides showed that NCGC2955 and analog 153 inhibited the alpha variant of SARS-CoV-2 in infected Vero E6 cells with EC₅₀ values of 9.21 ± 0.01 µM and 6.75 ± 0.56 µM, respectively. gavinpublishers.com

Table 2: Protease Inhibition by Piperidine-4-Carboxamide Analogues against SARS-CoV-2 Alpha Variant

| Compound | Target | Assay Cell Line | EC₅₀ (µM) | Source |

|---|---|---|---|---|

| NCGC2955 | SARS-CoV-2 Alpha | Vero E6 | 9.21 ± 0.01 | gavinpublishers.com |

| Analog 153 | SARS-CoV-2 Alpha | Vero E6 | 6.75 ± 0.56 | gavinpublishers.com |

Acetylcholinesterase Inhibition

A number of piperidine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), a key target in the symptomatic treatment of Alzheimer's disease. One of the most well-known is Donepezil (E2020), or 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, which is a potent AChE inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 5.7 nM. nih.gov This compound exhibited a selective affinity for AChE that was 1250 times greater than for butyrylcholinesterase (BuChE). nih.gov

Further structure-activity relationship studies led to the synthesis of even more potent inhibitors. For instance, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (compound 21) was found to be one of the most powerful AChE inhibitors, with an IC₅₀ value of 0.56 nM. nih.gov This compound demonstrated an extraordinary selectivity, with an affinity 18,000 times greater for AChE than for BuChE. nih.gov

The neurotoxicant 1-methyl-4-phenylpyridinium ion (MPP+), a metabolite of MPTP and a structural analogue, has also been studied for its effect on AChE. Research showed that MPP+ inactivates the enzyme in a dose-dependent manner, with a reported inhibition constant (Ki) of 0.197 mM. nih.gov Kinetic studies indicated a linear mixed-type inhibition. nih.gov Similarly, the neurotoxicant 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) ion (MPDP+) was found to inhibit AChE with Kis and Kii values of 0.265 mM and 0.578 mM, respectively, through a noncompetitive inhibition mechanism. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibition by Piperidine Analogues

| Compound | IC₅₀ or Kᵢ for AChE | Selectivity (AChE vs. BuChE) | Source |

|---|---|---|---|

| Donepezil (13e) | 5.7 nM (IC₅₀) | 1250-fold | nih.gov |

| Compound 21 | 0.56 nM (IC₅₀) | 18,000-fold | nih.gov |

| MPP⁺ | 0.197 mM (Kᵢ) | Not reported | nih.gov |

| MPDP⁺ | Kᵢₛ = 0.265 mM, Kᵢᵢ = 0.578 mM | Not reported | nih.gov |

Receptor Modulation Investigations

Analogues of this compound have also been investigated for their ability to modulate various neurotransmitter receptors.

Vesicular Acetylcholine (B1216132) Transporter (VAChT) Ligand Binding Studies

The vesicular acetylcholine transporter (VAChT) is a critical biomarker for studying cholinergic function in the brain. nih.gov To identify potent and selective ligands for VAChT, a series of heteroaromatic and aniline (B41778) derivatives of piperidine were synthesized and evaluated. nih.gov Several of these compounds displayed high affinity for VAChT, with inhibition constant (Kᵢ) values in the nanomolar range. nih.gov For example, compounds 19a , 19e , 19g , 19k , and 24a-b showed Kᵢ values for VAChT ranging from 0.93 to 18 nM for the racemic mixtures. These compounds also demonstrated moderate to high selectivity for VAChT over σ₁ and σ₂ receptors, with selectivity ratios ranging from 44 to 4400-fold. nih.gov

In a separate study, methylvesamicol analogues, which contain a 4-phenylpiperidine (B165713) moiety, were synthesized to investigate their binding characteristics to VAChT and sigma receptors. nih.gov (-)-o-methylvesamicol [(-)-OMV] (compound 13) was found to have a high affinity for VAChT, with a Kᵢ value of 6.7 nM, which is comparable to that of (-)-vesamicol (Kᵢ = 4.4 nM). nih.gov

Table 4: Binding Affinities of Piperidine Analogues for VAChT

| Compound | Kᵢ for VAChT (nM) | Selectivity over σ receptors | Source |

|---|---|---|---|

| 19a, 19e, 19g, 19k, 24a-b (racemates) | 0.93 - 18 | 44 to 4400-fold | nih.gov |

| (-)-o-methylvesamicol (13 ) | 6.7 | Not specified in selectivity ratio | nih.gov |

5-HT1F Receptor Agonism Research

A significant analogue in this category is Lasmiditan, chemically known as 2,4,6-trifluoro-N-[6-[(1-methylpiperidin-4-yl)carbonyl]pyridin-2-yl]benzamide. It is a potent and highly selective serotonin (B10506) 5-HT₁F receptor agonist developed for the acute treatment of migraine. nih.goviu.edu In vitro binding studies have demonstrated its high affinity for the human recombinant 5-HT₁F receptor, with a reported Kᵢ value of 2.21 nM. nih.gov

Lasmiditan's selectivity for the 5-HT₁F receptor is a key feature, distinguishing it from triptans which also act on 5-HT₁B and 5-HT₁D receptors, leading to vasoconstrictive effects. nih.govbiorxiv.org Lasmiditan shows over 470-fold greater selectivity for the 5-HT₁F receptor compared to the 5-HT₁B (Kᵢ = 1043 nM) and 5-HT₁D (Kᵢ = 1357 nM) receptors. nih.govresearchgate.netnih.gov The structural basis for this high affinity and selectivity lies in the interaction between the primary amine on Lasmiditan's methylpiperidine group and the negatively charged amino acid D103³·³² in the orthosteric binding pocket of the 5-HT₁F receptor. biorxiv.org

Table 5: Binding Affinity of Lasmiditan for Human 5-HT Receptor Subtypes

| Receptor Subtype | Kᵢ (nM) | Selectivity Ratio (vs. 5-HT₁F) | Source |

|---|---|---|---|

| 5-HT₁F | 2.21 | - | nih.gov |

| 5-HT₁B | 1043 | >470-fold | nih.gov |

| 5-HT₁D | 1357 | >610-fold | nih.gov |

Antimicrobial Research Activities (in vitro studies)

Analogues of this compound, which incorporate the core piperidine structure, have been the subject of various in vitro studies to determine their potential as antimicrobial agents. Research has explored their efficacy against both bacterial and fungal pathogens.

Antibacterial Research against Specific Strains

The antibacterial potential of piperidine derivatives has been investigated against several bacterial strains, including those with significant resistance to existing antibiotics.

One area of research has focused on designing piperidine derivatives as inhibitors of essential bacterial enzymes. For instance, a series of piperidine derivatives were synthesized and evaluated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme crucial for menaquinone biosynthesis in Mycobacterium tuberculosis (Mtb). nih.gov The inhibitory potencies (IC50) against the MenA enzyme and the growth inhibitory concentrations (GIC50) against the Mtb strain were determined. nih.gov Initial findings showed that replacing certain parts of the lead compound with 2-naphthyl and 4-chloro/4-bromophenyl groups maintained both MenA inhibitory potency and antimicrobial activity. nih.gov Some of these analogues were found to be bactericidal against Mtb at concentrations of 50 and 100 μM. nih.gov

In a different study, analogues featuring a pyridine (B92270) ring, which is structurally related to piperidine, were synthesized. A series of methyl-2-aminopyridine-4-carboxylate derivatives showed varied antibacterial activities against several microbial strains, with inhibition zones ranging from 11 to 26 mm. researchgate.net Specifically, compounds designated as 3c and 3d, which contained electron-donating hydroxyl and methoxy (B1213986) groups, demonstrated enhanced activity. researchgate.net

Another study explored N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues for their activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. mdpi.com Two compounds, 4a and 4c, showed notable activity, with increasing zones of inhibition corresponding to higher concentrations. At a 50 mg concentration, compounds 4a and 4c produced inhibition zones of 13 ± 2 mm and 15 ± 2 mm, respectively. mdpi.com

The table below summarizes the antibacterial activity of selected piperidine and pyridine analogues.

| Compound/Analogue Type | Target Strain | Key Findings |

| Piperidine derivatives | Mycobacterium tuberculosis | Inhibited MenA enzyme; some analogues were bactericidal at 50-100 μM. nih.gov |

| Methyl-2-aminopyridine-4-carboxylate derivatives | General bacterial strains | Inhibition zones ranged from 11-26 mm; electron-donating groups enhanced activity. researchgate.net |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues | ESBL-producing E. coli | Compound 4c showed the highest zone of inhibition (15 ± 2 mm at 50 mg). mdpi.com |

Antifungal Research against Specific Strains

The exploration of this compound analogues extends to their potential as antifungal agents. Research has demonstrated that modifications to the piperidine and related heterocyclic structures can yield compounds with significant activity against pathogenic fungi.

A study on N'-substituted-4-methylpiperidine-1-carbothiohydrazide derivatives and their transition metal complexes revealed notable antifungal activity. researchgate.net The metal complexes, in particular, showed greater antifungal efficacy than the corresponding ligands. researchgate.net This enhanced activity is attributed to the chelation process, which decreases the polarity of the metal ions. researchgate.net

Similarly, methyl-2-aminopyridine-4-carboxylate derivatives were tested against Candida albicans. researchgate.net Compounds 3c and 3d in this series exhibited good antifungal activity. researchgate.net Compound 3c produced an inhibition zone of 16 mm against C. albicans. researchgate.net

In the broader context of heterocyclic compounds, novel triazole derivatives were designed and synthesized, showing excellent in vitro activities against C. albicans and Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values as low as 0.0625 μg/mL. mdpi.com Another study on carbamothioyl-furan-2-carboxamide derivatives found them to be prominent against various fungal strains, with inhibition zones ranging from 12-19 mm and MIC values between 120.7 and 190 µg/mL. mdpi.com While not direct piperidine analogues, these findings highlight the potential of carboxamide derivatives in antifungal research.

The table below summarizes the in vitro antifungal activity of selected analogues.

| Compound/Analogue Type | Target Strain | Key Findings |

| N'-substituted-4-methylpiperidine-1-carbothiohydrazides | Fungal Strains | Metal complexes showed greater activity than ligands alone. researchgate.net |

| Methyl-2-aminopyridine-4-carboxylate derivatives | Candida albicans | Compound 3c showed a 16 mm zone of inhibition. researchgate.net |

| Novel Triazole Derivatives | C. albicans, C. neoformans | Exhibited excellent activity with MIC values as low as 0.0625 μg/mL. mdpi.com |

| Carbamothioyl-furan-2-carboxamide derivatives | Fungal Strains | Showed significant activity with inhibition zones of 12-19 mm. mdpi.com |

Anticancer Research Properties (in vitro studies, e.g., cell proliferation, apoptosis induction mechanisms)

Analogues based on the piperidine scaffold have been a focus of in vitro anticancer research, with studies investigating their effects on cell viability, proliferation, and the induction of apoptosis in various cancer cell lines.

A study on 2,6-disubstituted N-methylpiperidine derivatives explored their cytotoxicity against two human colon carcinoma cell lines, HT-29 and BE. nih.gov The most toxic compounds identified were cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine, which displayed oxic IC50 values between 6 and 11 μM against both cell lines. nih.gov These compounds were designed as bifunctional alkylating agents that could act via the formation of an aziridinium (B1262131) ion. nih.gov

In a separate line of research, piperazine (B1678402) derivatives, which are structurally related to piperidines, were combined with a 2-azetidinone pharmacophore and tested against human cervical cancer (HeLa) cells. nih.gov One compound, designated 5e, significantly inhibited the growth of HeLa cells in a concentration-dependent manner, with an IC50 value of 29.44 ± 1.46 µg/ml. nih.gov Further investigation showed that this compound suppressed cell proliferation and migration and induced apoptosis through an oxidative stress-mediated intrinsic mitochondrial pathway. nih.gov

Other research on different heterocyclic carboxamide derivatives has also shown promise. A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines, with some compounds displaying moderate to high activity. mdpi.com Additionally, carbamothioyl-furan-2-carboxamide derivatives were tested against HepG2 (liver), Huh-7 (liver), and MCF-7 (breast) human cancer cell lines. mdpi.com One compound (4d) showed the highest anticancer activity, with cell viabilities of 33.29%, 45.09%, and 41.81% in HepG2, Huh-7, and MCF-7 cells, respectively. mdpi.com

The table below presents data on the in vitro anticancer activity of these related analogues.

| Compound/Analogue Type | Cancer Cell Line(s) | Mechanism/Key Findings |

| cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT-29, BE (Colon) | IC50 values between 6 and 11 μM; act as bifunctional alkylating agents. nih.gov |

| Piperazine-azetidinone derivative (5e) | HeLa (Cervical) | IC50 of 29.44 µg/ml; induces apoptosis via mitochondrial pathway. nih.gov |

| Carbamothioyl-furan-2-carboxamide (4d) | HepG2, Huh-7, MCF-7 | Reduced cell viability to 33.29% in HepG2 cells. mdpi.com |

Structure-Activity Relationship (SAR) Studies in Non-Clinical Models

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their biological activity and selectivity. For analogues of this compound, SAR studies have provided valuable insights into how specific structural modifications influence their antimicrobial and anticancer properties.

In the context of antibacterial activity, SAR studies of piperidine derivatives targeting Mycobacterium tuberculosis revealed that modifications at different positions on the piperidine ring significantly impacted efficacy. nih.gov The "western series" of these compounds was designed to replace a benzophenone (B1666685) moiety with various aryl groups to reduce lipophilicity, a strategy that successfully retained antimicrobial activity. nih.gov

For antimicrobial methyl-2-aminopyridine-4-carboxylate derivatives, SAR studies indicated that the nature of substituents on the aromatic ring was key to their activity. researchgate.net The presence of electron-donating groups, such as hydroxyl and methoxy groups, on the phenyl ring led to enhanced antibacterial and antifungal effects. researchgate.net

In anticancer research, SAR studies of 2,6-disubstituted N-methylpiperidine derivatives were conducted to understand the impact of different substituents on their cytotoxicity. nih.gov These studies involved creating various carbamate (B1207046) or halogen derivatives from cis- and trans-2,6-dihydroxymethyl-N-methylpiperidine to assess how these changes affected their activity against colon carcinoma cell lines. nih.gov The results showed that the free bases were generally toxic, with the bromomethyl derivatives being the most potent. nih.gov Conversely, their N-oxide counterparts were found to be relatively non-toxic, suggesting that this modification deactivates the molecule. nih.gov

General principles of SAR highlight the importance of functional groups. For instance, the esterification of a carboxylic acid group can lead to a complete loss of biological activity, indicating the free carboxyl function is important, possibly for hydrogen bonding or salt bridge interactions. drugdesign.org

The table below outlines key SAR findings for related analogue series.

| Compound Series | Biological Activity | Key SAR Findings |

| Piperidine derivatives | Antibacterial (anti-Mtb) | Replacement of a benzophenone moiety with specific aryl groups retained activity while reducing lipophilicity. nih.gov |

| Methyl-2-aminopyridine-4-carboxylate derivatives | Antimicrobial | Electron-donating substituents (e.g., hydroxyl, methoxy) on the aromatic ring enhanced activity. researchgate.net |

| 2,6-disubstituted N-methylpiperidine derivatives | Anticancer | Bromomethyl groups conferred high toxicity; conversion to N-oxides resulted in deactivation and reduced cytotoxicity. nih.gov |

Computational Chemistry and Theoretical Modeling of Methyl 2 Methylpiperidine 4 Carboxylate

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock) for Electronic Structure

No published studies were found that performed DFT or Hartree-Fock calculations on Methyl 2-methylpiperidine-4-carboxylate.

Geometry Optimization and Conformational Preferences

While it can be hypothesized that the piperidine (B6355638) ring would adopt a chair conformation with substituents in either axial or equatorial positions, specific optimized geometries, bond lengths, bond angles, and relative energies for the conformers of this compound have not been reported.

HOMO-LUMO Orbital Analysis and Reactivity Descriptors

There are no available data on the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) energies, their energy gap, or derived reactivity descriptors (e.g., chemical hardness, electronegativity) for this specific molecule.

Simulated Spectroscopic Properties (e.g., Raman, NMR Chemical Shifts)

No theoretical studies simulating the Raman or NMR spectra of this compound could be located.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

No molecular dynamics simulations have been published that explore the conformational landscape, flexibility, or intermolecular interactions of this compound over time.

Molecular Docking Studies with Biological Targets (non-clinical focus)

There are no reports of molecular docking studies investigating the binding of this compound to any biological targets.

Prediction of Chemical Reactivity and Selectivity

Without quantum chemical calculations, no specific predictions on the chemical reactivity or selectivity of this compound are available in the literature.

Ligand-Based and Structure-Based Design Principles in Academic Research

In the realm of academic research, the principles of ligand-based and structure-based design are pivotal in the rational discovery and optimization of novel therapeutic agents. While specific, in-depth computational studies focusing exclusively on this compound are not extensively documented in publicly available research, we can extrapolate the application of these design principles to this molecule based on studies of analogous piperidine scaffolds. These computational approaches are instrumental in predicting the biological activity and interaction of molecules like this compound with potential protein targets.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This methodology relies on the analysis of a set of molecules (ligands) that are known to interact with the target of interest. By identifying the common chemical features and spatial arrangements required for biological activity, a pharmacophore model can be constructed. pharmacophorejournal.com This model serves as a 3D template for screening large virtual libraries to identify new, structurally diverse compounds with the desired activity.

Quantitative Structure-Activity Relationship (QSAR) is another key LBDD technique. nih.gov QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogs of this compound, a QSAR study could quantify how variations in substituents on the piperidine ring or modifications to the carboxylate group affect a specific biological endpoint.

Structure-Based Drug Design (SBDD) , conversely, is utilized when the 3D structure of the target protein has been determined, often through techniques like X-ray crystallography or NMR spectroscopy. nih.gov This approach involves docking candidate molecules into the binding site of the target protein to predict their binding affinity and orientation. nih.gov This allows for the rational design of modifications to the ligand to enhance its interaction with the target, thereby improving its potency and selectivity.

Hypothetical Ligand-Based Design Study of this compound Analogs

To illustrate the application of LBDD, a hypothetical pharmacophore model could be developed for a series of this compound derivatives with known inhibitory activity against a hypothetical enzyme. The essential features for activity might include a hydrogen bond acceptor (the carbonyl oxygen of the ester), a hydrogen bond donor (the piperidine nitrogen), and a hydrophobic feature (the methyl group at the 2-position).

Table 1: Hypothetical Pharmacophore Features for this compound Analogs

| Feature | Corresponding Moiety | Role in Binding |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the ester | Interaction with a donor residue in the target's active site |

| Hydrogen Bond Donor | Piperidine nitrogen (protonated) | Interaction with an acceptor residue in the target's active site |

| Hydrophobic Group | Methyl group at the 2-position | Occupies a hydrophobic pocket in the active site |

| Positive Ionizable | Piperidine nitrogen | Forms an ionic bond with a negatively charged residue |

This pharmacophore model could then be used to screen a virtual database of compounds to identify novel scaffolds that match these key features, potentially leading to the discovery of new lead compounds.

Hypothetical Structure-Based Design Study of this compound

In a structure-based approach, if the crystal structure of a target protein is available, this compound can be docked into its active site. Molecular docking simulations would predict the binding mode and estimate the binding energy. Analysis of the docked pose might reveal that the methyl ester fits into a specific sub-pocket, while the piperidine ring forms key hydrogen bonds with backbone atoms of the protein.

Table 2: Hypothetical Docking Results for this compound and Analogs